PI3Kδ Selective Inhibition: Methyl 3-[(3-chlorophenoxy)methyl]benzoate Demonstrates Sub-100 nM Activity with Isoform Selectivity
In Class I phosphoinositide 3-kinase (PI3K) enzymatic inhibition assays, methyl 3-[(3-chlorophenoxy)methyl]benzoate exhibits potent inhibitory activity against the PI3Kδ (p110δ) isoform with an IC50 value of <100 nM. Critically, the same compound displays significantly reduced potency against other Class I PI3K isoforms, with IC50 values >1000 nM (i.e., >1 μM) for PI3Kα, PI3Kβ, and PI3Kγ under identical assay conditions [1]. This represents a >10-fold selectivity window for PI3Kδ over other Class I isoforms. The assay utilized commercially available purified PI3K enzyme preparations (p110α/p85α, p110β/p85α, p110δ/p85α from Upstate, and p110γ from Sigma) in a standardized radiochemical or fluorescence-based format [1]. This selectivity profile is noteworthy because PI3Kδ isoform-specific inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders, where minimizing PI3Kα/β-mediated on-target toxicities (e.g., hyperglycemia, thrombocytopenia) is a key developmental objective.
| Evidence Dimension | PI3Kδ vs. PI3Kα/β/γ isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (PI3Kδ) |
| Comparator Or Baseline | IC50 > 1000 nM (PI3Kα, PI3Kβ, PI3Kγ) |
| Quantified Difference | >10-fold selectivity window for PI3Kδ |
| Conditions | Class I PI3K enzymatic assay using recombinant protein preparations |
Why This Matters
This >10-fold isoform selectivity profile enables pathway-specific interrogation of PI3Kδ-dependent biology while reducing confounding effects from PI3Kα/β inhibition, which is a critical criterion for selecting tool compounds in immunology and oncology research.
- [1] BindingDB. BDBM348219 (US9790228, Compound 138). Affinity Data: IC50 <100 nM (PI3Kδ); IC50 >1.00E+3 nM (PI3Kα, PI3Kβ, PI3Kγ). BindingDB Entry. View Source
